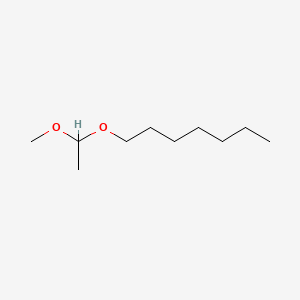

1-(1-Methoxyethoxy)heptane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H22O2 |

|---|---|

Molecular Weight |

174.28 g/mol |

IUPAC Name |

1-(1-methoxyethoxy)heptane |

InChI |

InChI=1S/C10H22O2/c1-4-5-6-7-8-9-12-10(2)11-3/h10H,4-9H2,1-3H3 |

InChI Key |

AIQPZAXWPNDGJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(C)OC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1 1 Methoxyethoxy Heptane

Optimized Synthesis Routes for 1-(1-Methoxyethoxy)heptane

The creation of the acetal (B89532) functional group in this compound is typically achieved through the reaction of an alcohol with a carbonyl compound or its equivalent. The most direct route involves the addition of heptanol (B41253) to methyl vinyl ether.

Catalytic Approaches to Acetalization (e.g., Acid-Catalyzed, Metal-Catalyzed)

Acetalization reactions are commonly facilitated by catalysts to enhance reaction rates and yields. tandfonline.comtandfonline.com

Acid Catalysis:

Acid catalysts are the most traditional and widely used promoters for acetal formation. tandfonline.com The synthesis of this compound can be achieved by reacting heptanol with methyl vinyl ether in the presence of an acid catalyst. The mechanism involves the protonation of the vinyl ether, which generates a highly reactive oxocarbenium ion. This intermediate is then attacked by the nucleophilic heptanol, followed by deprotonation to yield the final acetal product. openochem.orglibretexts.org Various acid catalysts can be employed, ranging from protic acids like p-toluenesulfonic acid (p-TsOH) to solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15), which offer advantages in terms of ease of separation and recyclability. tandfonline.com The use of excess alcohol or the removal of water can drive the equilibrium towards the formation of the acetal. openochem.orglibretexts.org

A study on the acid-catalyzed hydrolysis of methyl α-(2,6-dimethoxyphenyl)vinyl ether provides insight into the initial proton transfer step, which is rate-determining and leads to the formation of an alkoxycarbocation intermediate. cdnsciencepub.com While this is a hydrolysis reaction, the initial mechanistic steps are relevant to the forward reaction of acetal synthesis.

Metal Catalysis:

Transition metal complexes have also emerged as effective catalysts for acetalization. tandfonline.com Palladium-based catalysts, for instance, have been shown to catalyze the dimerization of vinyl ethers to form β,γ-unsaturated acetals. acs.org While not a direct synthesis of this compound, this demonstrates the capability of metal complexes to activate vinyl ethers. Ruthenium complexes have been utilized for the synthesis of mixed alkyl acetals through the addition of primary alcohols to allyl ethers, a process that notably minimizes transacetalization side reactions. nih.gov Nickel complexes have also been reported to catalyze the chemoselective acetalization of aldehydes with alcohols under neutral conditions, showcasing a broad substrate scope and functional group tolerance. researchgate.net Iridium catalysts are effective in the synthesis of vinyl ethers from alcohols and vinyl acetate, which are precursors for acetals. researchgate.net

| Catalyst Type | Example Catalyst | Key Features |

| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH), Amberlyst-15 | Traditional method, proceeds via oxocarbenium ion. tandfonline.comopenochem.org |

| Metal Catalyst | Palladium complexes | Can dimerize vinyl ethers. acs.org |

| Metal Catalyst | Ruthenium complexes | Selective for mixed acetals, minimizes side reactions. nih.gov |

| Metal Catalyst | Nickel complexes | Chemoselective, operates under neutral conditions. researchgate.net |

Stereoselective and Asymmetric Synthesis of Chiral Acetal Centers within the Compound (e.g., utilizing chiral catalysts, oxocarbenium ions)

The acetal carbon in this compound can be a stereocenter if the molecule is appropriately substituted. The development of stereoselective and asymmetric methods for acetal synthesis is a significant area of research. psu.edusioc-journal.cn

Chiral phosphoric acids have proven to be highly effective catalysts for enantioselective transacetalization, enabling the synthesis of acetals with the acetal carbon as the sole stereogenic center. nih.gov These catalysts can activate O,O-acetals with high enantioselectivity. nih.gov The use of chiral auxiliaries attached to one of the alcohol components can also induce stereoselectivity. For example, chiral acetals have been prepared from 7-hydroxyindan-1-one and chiral 1,2-ethanediols, which then act as chiral directors in subsequent reactions. sfu.ca

The stereochemical outcome of substitution reactions of acyclic acetals can be controlled by neighboring groups. For instance, a β-alkoxy group can electrostatically stabilize an oxocarbenium ion intermediate, directing the nucleophilic attack to a specific face and leading to high diastereoselectivity. nih.gov This principle is crucial for controlling the stereochemistry in acetal formation. Organocatalytic methods, such as those using primary amines derived from cinchonine, have been developed for the asymmetric synthesis of bridged ketals, demonstrating the potential for creating chiral acetal structures with high enantioselectivity. researchgate.net

Mechanistic Elucidation of Formation Reactions

A thorough understanding of the reaction mechanism is essential for optimizing the synthesis of this compound.

Elucidation of Reaction Intermediates (e.g., hemiacetals, oxocarbenium ions)

The formation of an acetal from an alcohol and a vinyl ether under acidic conditions proceeds through key intermediates. openochem.org

Hemiacetals: The initial addition of an alcohol to a protonated aldehyde or ketone results in a hemiacetal. byjus.combyjus.com In the context of synthesizing this compound from heptanol and acetaldehyde (B116499) (a precursor to methyl vinyl ether), a hemiacetal would be the initial adduct. byjus.comxometry.com Hemiacetals are generally unstable and exist as intermediates in the path to the more stable acetal. openochem.orgbyjus.combyjus.com

Oxocarbenium Ions: The protonation of the hydroxyl group of the hemiacetal, followed by the loss of a water molecule, generates a resonance-stabilized carbocation known as an oxocarbenium ion. openochem.orgmasterorganicchemistry.com This electrophilic species is then attacked by a second molecule of alcohol to form the acetal. openochem.org In the reaction of heptanol with methyl vinyl ether, the protonated vinyl ether itself is a form of an oxocarbenium ion, which is then directly attacked by heptanol. masterorganicchemistry.com The stability and reactivity of this intermediate are central to the efficiency of the acetalization reaction. nih.govnih.gov The formation of spiro-orthoesters has been shown to proceed through a spiroacetal oxo-carbenium ion, highlighting the diverse reactivity of these intermediates. rsc.orgrsc.org

Kinetic and Thermodynamic Aspects of Acetal Formation

The formation of acetals is a reversible process, and its position of equilibrium is governed by thermodynamic factors. researchgate.netacs.org The use of an excess of the alcohol reactant or the removal of the water byproduct can shift the equilibrium to favor the acetal product. openochem.orglibretexts.org

Kinetic studies of acetalization reactions often reveal that the rate-determining step is the formation of the oxocarbenium ion. masterorganicchemistry.com For instance, in the reaction between glycerol (B35011) and formaldehyde, a kinetic study in a batch stirred tank reactor helped to determine the influence of temperature and feed composition on the reaction rate. researchgate.net Similarly, the reaction of aldehydes with D-glucitol showed that a 2,3-O-monoacetal is formed under kinetic control, which can then rearrange to the thermodynamically more stable 2,4-acetal. rsc.org Computational and experimental studies on atmospherically relevant acetalization reactions have shown that these reactions are thermodynamically feasible and can occur on atmospherically relevant timescales. acs.org

Derivatization from Heptanol and Related Alcohols

The synthesis of this compound is a specific example of the derivatization of heptanol. Derivatization is a common technique used to modify the chemical properties of a molecule, for instance, to improve its volatility for gas chromatography. libretexts.org Heptanol can be derivatized to form various esters and ethers. The formation of the acetal this compound from heptanol and methyl vinyl ether is a prime example of such a derivatization. This reaction transforms the polar hydroxyl group of heptanol into a less polar acetal functional group. Other derivatization methods for alcohols include alkylation to form ethers or esterification to form esters. libretexts.org For example, 2-heptanol (B47269) has been derivatized using (S)-(+)-tetrahydro-5-oxo-2-furancarbonyl chloride. core.ac.uk

Reactivity and Reaction Mechanisms of 1 1 Methoxyethoxy Heptane

Acid-Catalyzed Hydrolysis and Transacetalization Reactions

The presence of an acid catalyst is the primary driver for the cleavage of the C-O bonds within the acetal (B89532) group of 1-(1-Methoxyethoxy)heptane. This leads to either hydrolysis, if water is present, or transacetalization in the presence of another alcohol.

Detailed Mechanistic Pathways of Acetal Cleavage

The acid-catalyzed hydrolysis of an acetal, such as this compound, is a reversible process that regenerates the parent carbonyl compound and alcohols. chemistrysteps.com The mechanism proceeds through several key steps involving protonation and the formation of a resonance-stabilized carbocation (an oxonium ion). chemistrysteps.comucalgary.calibretexts.org

The process begins with the protonation of one of the ether oxygens by an acid catalyst (H₃O⁺), converting the alkoxy group into a good leaving group (methanol or ethanol). chemistrysteps.comlibretexts.org Cleavage of the carbon-oxygen bond results in the departure of the alcohol molecule and the formation of a highly electrophilic oxonium ion, which is stabilized by resonance. chemistrysteps.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the oxonium ion. chemistrysteps.comosti.gov This is followed by deprotonation to form a hemiacetal intermediate. libretexts.org

The process repeats: the hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). libretexts.org Elimination of water is facilitated by the lone pair electrons on the remaining ether oxygen, reforming an oxonium ion. libretexts.orgmasterorganicchemistry.com Finally, a nucleophilic attack by water, followed by deprotonation, yields the final products: heptanal (B48729), methanol (B129727), and ethanol (B145695).

Depending on the specific conditions and substrate, the rate-determining step can vary, leading to different mechanistic classifications, primarily the A-1 and A-2 mechanisms. osti.govacs.org

A-1 Mechanism: In this two-step mechanism, there is a rapid, pre-equilibrium protonation of the acetal, followed by a slow, unimolecular cleavage of the leaving group to form the oxonium ion. acs.org This is the generally accepted mechanism for the hydrolysis of most simple acetals in solution. osti.govacs.org

A-2 Mechanism: In this pathway, the protonation of the substrate is reversible, and the rate-limiting step is the subsequent bimolecular attack of water on the protonated acetal. osti.govacs.org

The key kinetic parameters that distinguish these mechanisms are the entropy of activation (ΔS‡) and the solvent isotope effect.

| Mechanism | Description | Typical Entropy of Activation (ΔS‡) | Typical Solvent Isotope Effect (k(H₂O)/k(D₂O)) | Reference |

|---|---|---|---|---|

| A-1 | Unimolecular decomposition of the protonated acetal is the rate-determining step. | Positive (+6 to +10 cal mol⁻¹ K⁻¹) | Inverse (0.25–0.50) | acs.org |

| A-2 | Bimolecular attack of water on the protonated acetal is the rate-determining step. | Negative | Slightly inverse (0.55–0.8) | osti.gov |

Transacetalization follows a similar acid-catalyzed mechanism. Instead of water, an excess of a different alcohol acts as the nucleophile. For this compound, reaction with an alcohol like propanol (B110389) in the presence of an acid catalyst would lead to an equilibrium mixture containing new mixed or symmetric acetals. acs.org This reaction can also be driven by using orthoesters as reagents, which consume the water byproduct and shift the equilibrium. wikipedia.org

Solvent Effects on Hydrolytic Stability

The rate of acid-catalyzed acetal hydrolysis is significantly influenced by the solvent system. The stability of the positively charged transition state leading to the oxonium ion is a key factor. nih.gov In mixed aqueous solvents, such as water-acetone or water-ethanol mixtures, changes in the solvent composition alter the dielectric constant of the medium, which in turn affects the reaction rate. ias.ac.inacs.org

Generally, for reactions involving the separation of charge or the formation of ionic intermediates from neutral reactants, an increase in solvent polarity (and dielectric constant) stabilizes the transition state more than the reactants, leading to an acceleration of the reaction rate. Conversely, decreasing the water content in an aqueous-organic mixture typically decreases the rate of hydrolysis. ias.ac.inproquest.com

Systematic studies on various acetals have demonstrated that the hydrolysis rate constants are sensitive to the composition of the solvent. nih.gov

| Solvent System Property | Effect on Hydrolysis Rate | Reason | Reference |

|---|---|---|---|

| Increasing organic co-solvent (e.g., ethanol, acetone) | Decreases rate | Lowers the dielectric constant of the medium, destabilizing the charged transition state. | ias.ac.inacs.org |

| Increasing water concentration | Increases rate | Increases solvent polarity and provides a higher concentration of the nucleophile (water). | proquest.com |

This behavior underscores the importance of the reaction medium in controlling the hydrolytic stability of this compound.

Reactions with Nucleophilic and Electrophilic Reagents

While acetals are defined by their stability towards bases and many nucleophiles, their interaction with electrophiles is central to their reactivity. organic-chemistry.orgmasterorganicchemistry.com

Ring-Opening Reactions (if applicable to cyclic acetal analogs; general acetal reactivity)

The compound this compound is an acyclic acetal and therefore does not undergo ring-opening reactions itself. However, the reactivity of analogous cyclic acetals provides insight into the general behavior of the acetal functional group. Cyclic acetals, such as those derived from ethylene (B1197577) glycol (1,3-dioxolanes), can undergo ring-opening reactions when treated with specific electrophilic reagents. For instance, reactions with iodosilane (B88989) equivalents can lead to the cleavage of a C-O bond in the acetal ring to yield ring-opened products like 2-(trimethylsiloxy)ethyl enol ethers. nih.gov The stability of cyclic acetals towards hydrolysis is generally greater than that of their acyclic counterparts, a factor attributed to favorable kinetics in the intramolecular ring-closing reaction. libretexts.org

Alkylation and Other Substitution Reactions

Acetals are generally unreactive towards alkylating agents under neutral or basic conditions. However, substitution reactions can be induced by converting one of the alkoxy groups into a good leaving group, typically through the action of an electrophile or a Lewis acid. acs.org For instance, treatment with a Lewis acid can facilitate the departure of an alkoxide to generate the resonance-stabilized oxonium ion. This electrophilic intermediate can then be attacked by a variety of nucleophiles.

While direct alkylation of simple O,O-acetals is not common, analogous N,O-acetals can undergo intra- and intermolecular alkylation reactions catalyzed by in situ generated acids. acs.org It is conceivable that under forcing conditions with strong electrophiles, this compound could undergo substitution, where a nucleophile replaces one of the alkoxy groups via an oxonium ion intermediate.

Thermal and Photochemical Transformations of the Acetal Moiety

The acetal moiety can undergo transformations when subjected to thermal or photochemical energy, although it is relatively stable under moderate conditions.

The thermal stability of acetals is generally lower than that of simple carbon-carbon bonds within a polymer backbone. whiterose.ac.uk Thermal degradation of materials containing acetal groups often occurs at temperatures above 150-200°C. whiterose.ac.uk For a molecule like this compound, significant thermal decomposition would be expected to involve the cleavage of the C-O bonds of the acetal group, likely through radical mechanisms at high temperatures.

Photochemical reactions involving acetals are also possible. While the acetal group itself does not absorb strongly in the UV-visible range, photochemical methods can be employed to synthesize acetals, for example, through the use of a photocatalyst like Eosin Y under visible light irradiation. organic-chemistry.orgorganic-chemistry.org This indicates that the acetal functional group can participate in photo-induced reaction pathways, suggesting that this compound could potentially undergo transformations or cleavage if subjected to specific photochemical conditions, especially in the presence of a suitable photosensitizer.

Oxidative and Reductive Pathways of this compound

The acetal linkage in this compound is generally stable under neutral to strongly basic conditions, making it resistant to many common oxidizing and reducing agents. jove.comlibretexts.org This inherent stability is a key feature of acetals and is often exploited in organic synthesis where they serve as protecting groups for aldehydes and ketones. jove.commasterorganicchemistry.com

However, the reactivity of this compound can be observed under specific conditions. While direct oxidation of the acetal is not a typical pathway, the ether linkages could potentially be cleaved under harsh oxidative conditions, though this is not a common or synthetically useful transformation.

Reductive pathways for acetals are more defined, though they often require specific reagents or preliminary conversion to a more reactive functional group. Acetals are generally unreactive towards common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.com This allows for the selective reduction of other functional groups within a molecule while the acetal remains intact. jove.com

A notable reductive pathway for acetals involves their conversion to thioacetals. jove.com The sulfur analogs of acetals, thioacetals, can be readily reduced through desulfurization using reagents like Raney nickel and hydrogen, which results in the formation of a hydrocarbon. jove.com

Furthermore, the C-O bonds of acetals can be cleaved reductively under the action of strong Lewis acids in combination with a reducing agent. For instance, the use of a Lewis acid can activate the acetal, making it susceptible to nucleophilic attack by a hydride source.

Table 1: Reactivity of this compound with Common Oxidizing and Reducing Agents

| Reagent | Expected Reactivity | Product(s) |

| Chromic Acid (H₂CrO₄) | No reaction | This compound |

| Potassium Permanganate (KMnO₄) | No reaction under mild conditions | This compound |

| Sodium Borohydride (NaBH₄) | No reaction | This compound |

| Lithium Aluminum Hydride (LiAlH₄) | No reaction | This compound |

| Raney Nickel (after conversion to thioacetal) | Reduction | Heptane (B126788), Methane, Ethane |

Stereoselectivity in Reactions Involving the Chiral Acetal Center

The acetal carbon in this compound is a chiral center, meaning it is attached to four different substituents. This chirality has significant implications for reactions that occur at or near this center, often leading to stereoselective outcomes.

Reactions involving the cleavage of the acetal C-O bonds can proceed with a degree of diastereoselectivity, influenced by the existing stereochemistry of the molecule. iupac.orgtechnion.ac.il For example, in the presence of organometallic reagents and a Lewis acid, chiral acetals can undergo diastereoselective ring cleavage. iupac.org

The stereoselectivity of these reactions is governed by a combination of steric and stereoelectronic effects. nih.gov The incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule. Additionally, the conformation of the acetal and any intermediates, such as an oxocarbenium ion, plays a crucial role in determining the final stereochemistry of the product. nih.gov For instance, reactions that proceed through a chair-like transition state often favor the formation of the product where the substituents are in equatorial positions to minimize steric strain. nih.gov

The choice of reagents, including the Lewis acid and the nucleophile, can also influence the degree and sense of stereoselectivity. iupac.org Different Lewis acids can coordinate to one of the oxygen atoms of the acetal, leading to different activation levels and conformational biases, which in turn affects the facial selectivity of the nucleophilic attack.

Table 2: Factors Influencing Stereoselectivity in Reactions of this compound

| Factor | Influence on Stereoselectivity |

| Existing Chiral Center | Directs the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. |

| Steric Hindrance | Nucleophilic attack is favored from the less sterically encumbered face of the molecule. |

| Stereoelectronic Effects | The orbital alignment in the transition state can favor one reaction pathway over another. |

| Lewis Acid | Can influence the conformation of the acetal and the transition state, thereby affecting the diastereoselectivity. |

| Nucleophile | The nature and size of the nucleophile can impact the steric interactions in the transition state. |

Advanced Computational and Theoretical Studies on 1 1 Methoxyethoxy Heptane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic properties with high accuracy. For 1-(1-Methoxyethoxy)heptane, these calculations illuminate its conformational preferences and inherent stability.

The flexibility of the heptyl and methoxyethyl groups in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers that separate them. This landscape of molecular shapes and energies is described by a potential energy surface (PES), which maps the potential energy of the molecule as a function of its geometric coordinates. libretexts.orgwikipedia.org

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to explore the PES of acetals. For this compound, key dihedral angles, particularly around the C-O bonds of the acetal (B89532) group, are systematically varied to locate energy minima (stable conformers) and transition states (saddle points) that connect them. The relative energies of these conformers determine their population at a given temperature. Studies on related acyclic ethers and acetals show a preference for staggered conformations to minimize steric hindrance and often exhibit stabilizing gauche effects due to hyperconjugation.

Table 1: Hypothetical Relative Energies of this compound Conformers Note: This table is illustrative, based on general principles of conformational analysis for acyclic acetals. Specific values for this compound would require dedicated computational studies.

| Conformer | Key Dihedral Angles (O-C-O-C) | Relative Energy (kJ/mol) |

|---|---|---|

| Anti-Anti | ~180°, ~180° | 0.0 (Global Minimum) |

| Anti-Gauche | ~180°, ~60° | 2.5 |

| Gauche-Gauche | ~60°, ~60° | 5.0 |

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical species. wikipedia.org It is a direct measure of bond strength and a key indicator of a molecule's thermal stability and potential radical reaction pathways. BDEs can be accurately calculated using high-level quantum chemical methods.

For this compound, the C-H bonds adjacent (alpha) to the ether oxygens are of particular interest. The presence of the lone pairs on the oxygen atoms stabilizes an adjacent radical center through resonance, thereby weakening the C-H bond compared to a standard alkane C-H bond. Theoretical studies on ethers and acetals consistently show that C-H bonds alpha to an oxygen have lower BDEs than other aliphatic C-H bonds. researchgate.netul.ptresearchgate.net This makes these positions susceptible to radical abstraction.

Table 2: Calculated C-H Bond Dissociation Energies (BDEs) for Representative Ethers and Alkanes

| Compound | Bond | BDE (kJ/mol) |

|---|---|---|

| Ethane (CH₃-CH₃) | Primary C-H | 423 |

| Dimethyl Ether (CH₃-O-CH₃) | C-H | 389 |

| Tetrahydrofuran | α-C-H | 381 |

Source: Data compiled from theoretical studies on bond dissociation enthalpies in ethers. ul.pt

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the lowest energy path from reactants to products on the potential energy surface, researchers can identify intermediates and, crucially, the transition state—the highest energy point on this path. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Acetal hydrolysis is a fundamental reaction, typically catalyzed by acid. acs.orgacs.org The generally accepted mechanism involves several key steps:

Protonation of one of the acetal oxygen atoms.

Cleavage of a C-O bond to form an alcohol and a resonance-stabilized oxocarbenium ion. This step is often rate-determining. researchgate.net

Nucleophilic attack by a water molecule on the oxocarbenium ion.

Deprotonation to yield a hemiacetal and regenerate the acid catalyst.

Further reaction of the hemiacetal to yield an aldehyde or ketone and a second molecule of alcohol.

Computational models have been used to study this pathway in detail for various acetals. ic.ac.ukbath.ac.uk These studies calculate the energies of all intermediates and transition states, providing a quantitative picture of the reaction profile. Quantum mechanical/molecular mechanics (QM/MM) methods can be employed to explicitly model the role of solvent molecules, showing how water molecules can participate in proton relays and stabilize charged intermediates through hydrogen bonding. ic.ac.ukbath.ac.uk

When an acetal is formed from a chiral alcohol or a chiral aldehyde/ketone, new stereocenters can be created. Theoretical investigations are crucial for understanding and predicting the stereochemical outcome of such reactions. For the formation of an acetal like this compound from a chiral precursor, computational modeling can explain the preference for one diastereomer over another.

These studies typically involve calculating the transition state energies for the pathways leading to the different possible stereoisomers. acs.org By comparing these energies, the diastereomeric ratio of the products can be predicted. The models often reveal that stereoselectivity arises from minimizing steric clashes in the transition state or from favorable electronic interactions, such as those dictated by Felkin-Anh or other stereoelectronic models. Conformational analysis of the reactants and transition states is essential to pinpoint the origin of the observed chiral induction. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

While quantum mechanics excels at describing the electronic details of a single molecule or a small cluster, molecular dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. jyu.finih.gov MD simulations model atoms as classical particles interacting through a defined force field, allowing for the exploration of intermolecular forces, solvation structures, and dynamic processes.

For this compound, MD simulations can provide a detailed picture of its behavior in a solvent, such as water or an organic solvent. These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule. For this compound in water, this would involve analyzing the hydrogen bonding network between water and the ether oxygens of the acetal.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as van der Waals forces and, if applicable, hydrogen bonds, between solute and solvent molecules or between solute molecules themselves at higher concentrations.

Thermodynamic Properties: Simulations can be used to calculate properties like the free energy of solvation, which quantifies how favorably the molecule interacts with the solvent. acs.org

These simulations are critical for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical system.

Sophisticated Analytical Methodologies for Structural and Mechanistic Investigations of 1 1 Methoxyethoxy Heptane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules like 1-(1-Methoxyethoxy)heptane in solution. longdom.org While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced two-dimensional (2D) techniques are required for complete and unequivocal assignment and for delving into the compound's dynamic nature.

The structure of this compound contains several overlapping proton signals and carbon environments that can be difficult to assign using 1D NMR alone. 2D NMR experiments provide correlation data that reveal the connectivity between atoms, allowing for a complete and confident assignment of all ¹H and ¹³C chemical shifts. huji.ac.ilyoutube.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. longdom.org For this compound, COSY would reveal the entire spin system of the heptyl chain by showing correlations from the methine proton adjacent to the acetal (B89532) oxygen through to the terminal methyl group. It would also show a correlation between the methine and methyl protons of the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. huji.ac.il By mapping each proton signal to its attached carbon, HSQC allows for the definitive assignment of carbon chemical shifts based on the more easily assigned proton spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing through-space correlations rather than through-bond correlations. wordpress.com For this compound, which possesses a stereocenter at the acetal carbon, NOESY can be instrumental in studying the preferred spatial arrangement of the substituents around this center and along the flexible alkyl chain.

The combined data from these experiments allow for the creation of a detailed structural map of the molecule.

Table 1: Hypothetical 2D NMR Correlation Data for Complete Assignment of this compound

| Proton (¹H) Signal | δ (ppm) | COSY Correlations | HSQC Carbon (¹³C) Correlation (δ ppm) | HMBC Correlations (to ¹³C) |

| O-CH (O)-CH₂ | 4.65 | H-1' | 102.5 | C-methoxy, C-ethoxy-CH₃, C-1' |

| O-CH ₂-(CH₂)₅-CH₃ | 1.55 | H-acetal, H-2' | 38.0 | C-acetal, C-2', C-3' |

| OCH₃ | 3.30 | - | 55.0 | C-acetal |

| O-CH (CH₃)-O | 3.60 | H-ethoxy-CH₃ | 65.0 | C-acetal, C-ethoxy-CH₃ |

| O-CH(CH ₃)-O | 1.20 | H-ethoxy-CH | 15.0 | C-acetal, C-ethoxy-CH |

| Heptyl Chain (CH₂) | 1.25-1.40 | Adjacent CH₂ | 22.5-31.8 | Adjacent C |

| Heptyl Chain (CH₃) | 0.88 | Terminal CH₂ | 14.0 | Adjacent C |

Note: Chemical shift values (δ) are hypothetical and for illustrative purposes.

Molecules are not static entities; they undergo various dynamic processes, such as bond rotations, which lead to conformational changes. libretexts.orgnih.gov this compound has considerable conformational flexibility around its various single bonds (C-O and C-C). Dynamic NMR (DNMR) techniques can be used to study the kinetics of these conformational exchanges. ucl.ac.uk

By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, where the exchange between different conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. libretexts.org

The rate of exchange at the coalescence temperature can be calculated, which in turn allows for the determination of the free energy of activation (ΔG‡) for the rotational barrier. ucl.ac.uk For this compound, DNMR could be used to quantify the energy barriers for rotation around the C(acetal)-O(heptyl) and C(acetal)-O(ethoxy) bonds, providing insight into the molecule's conformational preferences and flexibility. 2D Exchange Spectroscopy (EXSY) can also be used to directly observe and quantify the exchange between different conformational states. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Degradation Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for identifying unknown compounds in a mixture, such as reaction intermediates and degradation products. rsc.org

Acetals like this compound are stable under basic conditions but readily undergo hydrolysis in the presence of acid and water to yield the parent aldehyde and alcohols. chemistrysteps.comorganicchemistrytutor.com The mechanism of this hydrolysis proceeds through several key steps, including the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.netstudy.com

HRMS, often coupled with a separation technique like liquid chromatography (LC-HRMS), is exceptionally well-suited for studying this reaction. researchgate.net By monitoring the reaction mixture over time, HRMS can:

Confirm the elemental composition of the starting material, this compound, by providing a highly accurate mass measurement of its protonated molecular ion [M+H]⁺.

Detect and identify transient intermediates. The key oxocarbenium ion formed during hydrolysis is highly reactive, but its presence can be confirmed by trapping experiments or by direct detection under carefully controlled conditions. HRMS can provide its exact mass, confirming its elemental formula.

Identify and confirm the final degradation products. The expected products of hydrolysis are heptanal (B48729), methanol (B129727), and ethanol (B145695). HRMS can confirm their presence by detecting their corresponding molecular ions with high mass accuracy.

Table 2: Expected High-Resolution Masses of Species in the Hydrolysis of this compound

| Compound/Intermediate | Chemical Formula | Expected m/z [M+H]⁺ |

| This compound | C₁₀H₂₂O₂ | 175.1693 |

| Oxocarbenium Intermediate 1 | C₉H₁₉O⁺ | 143.1431 |

| Oxocarbenium Intermediate 2 | C₃H₇O⁺ | 59.0491 |

| Heptanal | C₇H₁₄O | 115.1118 |

| Methanol | CH₄O | 33.0335 |

| Ethanol | C₂H₆O | 47.0491 |

Note: Expected m/z values are for the protonated species [M+H]⁺ and are calculated based on the most abundant isotopes.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com These techniques are complementary and are highly sensitive to the functional groups present and the molecule's local environment and conformation. nih.govmdpi.com

For this compound, FT-IR and Raman spectra would be dominated by vibrations associated with the alkyl chain and the acetal functionality.

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region in both FT-IR and Raman spectra are characteristic of the C-H stretching vibrations of the methyl and methylene (B1212753) groups.

C-O Stretching: The most informative region for the acetal group is the C-O stretching region, typically found between 1000 and 1200 cm⁻¹. Acetal structures generally show a series of strong bands in this region. rsc.org The exact frequencies and intensities of these bands are sensitive to the conformation around the C-O bonds. mdpi.com By comparing experimental spectra with those predicted by computational chemistry (e.g., Density Functional Theory, DFT), specific vibrational bands can be assigned to different conformers.

Solvent Interaction Studies: Changes in the vibrational frequencies, particularly of the C-O stretches, upon changing the solvent can provide insights into intermolecular interactions, such as hydrogen bonding between the acetal oxygens and protic solvents.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | FT-IR, Raman |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | FT-IR |

| C-O Stretch | Acetal (O-C-O) | 1000 - 1200 | FT-IR (Strong), Raman |

| CH₃ Rock | Heptyl Chain | ~720 | FT-IR |

Chromatographic Methods for Isomer Separation and Reaction Monitoring (e.g., chiral HPLC)

Chromatographic techniques are essential for separating components of a mixture and for monitoring the progress of a chemical reaction. rsc.orgnih.gov

Isomer Separation: this compound is a chiral molecule, with a stereocenter at the acetal carbon. Therefore, it exists as a pair of enantiomers. These enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. phenomenex.comresearchgate.net By using a chiral stationary phase (CSP), the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation and quantification. nih.govchiralpedia.comsigmaaldrich.com

Reaction Monitoring: The formation of this compound from heptanal and alcohols, or its hydrolysis back to these precursors, can be effectively monitored using chromatography (either gas chromatography, GC, or HPLC). rsc.org By taking aliquots from the reaction mixture at various time points and analyzing them, one can quantify the disappearance of reactants and the appearance of products. This allows for the determination of reaction kinetics, including reaction rates and the influence of catalysts or reaction conditions. nih.gov

Table 4: Hypothetical Chiral HPLC Separation Data

| Compound | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 |

| This compound | 12.5 | 14.2 |

Note: Data assumes a suitable chiral stationary phase and mobile phase conditions.

Applications of 1 1 Methoxyethoxy Heptane in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

As a functionalized alkane, 1-(1-Methoxyethoxy)heptane can serve as a valuable building block in the construction of more elaborate chemical structures. Its utility stems primarily from the reactivity of the acetal (B89532) group.

The primary role of the 1-methoxyethoxy group is rooted in protection group chemistry. Acetal formation is a cornerstone strategy for the temporary masking of carbonyl functional groups (aldehydes and ketones) during multi-step synthesis to prevent unwanted side reactions. The 1-(1-methoxyethoxy) group is structurally analogous to other widely used acetal and ether-based protecting groups.

This group can be viewed as a protected form of acetaldehyde (B116499), making this compound a potential acetaldehyde equivalent. nih.gov In this capacity, it could be used to introduce a protected two-carbon aldehyde unit into a molecule. The protection is typically achieved under acidic conditions, reacting the carbonyl compound with an appropriate alcohol, while deprotection is readily accomplished by acid hydrolysis, regenerating the carbonyl. orgsyn.org The stability of acetals in neutral to basic conditions makes them highly effective for syntheses involving organometallics, hydrides, and other nucleophilic reagents.

Properties of Acetal-Type Protecting Groups

| Protecting Group Type | Protected Group | Stability Conditions | Cleavage Conditions |

|---|---|---|---|

| Acetal (e.g., 1-methoxyethoxy) | Aldehyde, Ketone | Basic, Neutral, Nucleophilic Reagents, Oxidants | Aqueous Acid (e.g., HCl, AcOH) |

| Methoxymethyl (MOM) ether | Alcohol | Basic, Nucleophilic Reagents | Strong Acid |

| Ethoxyethyl (EE) ether | Alcohol | Basic, Nucleophilic Reagents | Mild Aqueous Acid |

Beyond protecting group chemistry, functionalized building blocks like this compound are fundamental to the stepwise assembly of complex organic molecules. nih.gov The heptyl chain provides a non-polar scaffold that can be elaborated upon, while the acetal serves as a latent carbonyl group. For instance, the heptane (B126788) chain could be modified through selective C-H activation, or the terminal methyl group could be functionalized. Following such modifications, cleavage of the acetal would unmask an aldehyde, which could then participate in a wide range of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to further extend the molecular framework.

Integration into Polymerization Processes and Macromolecular Architectures

The fields of polymer and materials science constantly seek novel monomers to create macromolecules with tailored properties. The structure of this compound suggests its potential as a precursor to such monomers.

While not a monomer itself, this compound could be chemically modified to incorporate a polymerizable functional group. For example, introduction of a vinyl, acrylate, or norbornene moiety onto the heptane backbone would transform it into a monomer suitable for various polymerization techniques, such as radical polymerization or ring-opening metathesis polymerization (ROMP). nih.gov The long heptyl side-chain would impart hydrophobicity and flexibility to the resulting polymer, potentially lowering its glass transition temperature and increasing its solubility in non-polar organic solvents.

A significant area of modern polymer research is the development of degradable materials that can break down under specific environmental triggers. nih.gov The acid-labile acetal linkage in this compound makes it an attractive candidate for creating polymers with built-in weak links. By converting the molecule into a monomer and incorporating it into a polymer backbone, materials could be synthesized that degrade into smaller, non-polymeric fragments upon exposure to mildly acidic conditions. nih.govmit.edu This strategy is a key approach for producing polymers for biomedical applications, such as drug delivery systems, or for creating more environmentally benign plastics. mit.edugoogle.com

Potential Properties of Polymers Derived from this compound Precursors

| Polymer Feature | Originating Structural Component | Potential Application |

|---|---|---|

| Acid-Degradability | Acetal Linkage (from 1-methoxyethoxy group) | Drug Delivery, Biodegradable Plastics, Temporary Adhesives |

| Hydrophobicity / Flexibility | Heptyl Side-Chain | Coatings, Plasticizers, Elastomers |

| Stimuli-Responsive ("Smart") Behavior | pH-Sensitive Acetal Group | Sensors, Controlled Release Systems |

Solvents and Reaction Media in Catalysis and Synthesis

The selection of a solvent is critical for controlling reaction rates, selectivity, and yield in chemical synthesis. researchgate.netdtu.dk The amphiphilic nature of this compound—possessing a non-polar hydrocarbon tail and a polar diether head—suggests it could function as a specialized solvent with unique properties. Unlike the purely non-polar heptane, the ether oxygens in the headgroup can act as hydrogen bond acceptors, potentially increasing the solubility of moderately polar substrates. This dual character could be advantageous in reactions involving both polar and non-polar reagents, potentially enhancing reaction rates or enabling chemistries that are difficult in conventional solvents. Such amphiphilic structures can sometimes form micellar aggregates in aqueous solutions, creating nanoreactors that can facilitate organic reactions in water. nih.gov

Comparative Overview of Related Solvent Properties

| Solvent | Type | Key Characteristics | Typical Use |

|---|---|---|---|

| Heptane | Non-polar, Aliphatic | Low polarity, water immiscible, dissolves oils and greases. | Extraction, recrystallization of non-polar compounds. |

| Diethyl Ether | Polar, Aprotic | Moderate polarity, can dissolve a range of organic compounds, highly volatile. | Grignard reactions, extractions. |

| This compound (Inferred) | Amphiphilic | Combines non-polar and polar aprotic features, higher boiling point than diethyl ether. | Specialized reaction medium for reagents of mixed polarity. |

Environmental Transformation and Degradation Pathways of 1 1 Methoxyethoxy Heptane Mechanistic Research

Mechanistic Studies of Abiotic Hydrolytic Degradation

Abiotic hydrolysis is a primary degradation pathway for acetals, including 1-(1-Methoxyethoxy)heptane, in aqueous environments. The reaction is typically subject to acid catalysis and is significantly slower in neutral or basic conditions. libretexts.orgorganicchemistrytutor.com

The generally accepted mechanism for the acid-catalyzed hydrolysis of acyclic acetals proceeds through an A-1 or, in some cases, a concerted A-SE2 mechanism. rsc.orggla.ac.uk The A-1 mechanism involves a rapid, reversible protonation of one of the oxygen atoms of the acetal (B89532), followed by a slow, rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion) and an alcohol molecule (methanol in this case). gla.ac.ukchemistrysteps.com This carbocation is then rapidly attacked by a water molecule to form a hemiacetal intermediate. chemistrysteps.com Subsequent protonation of the second alkoxy group and elimination of a second alcohol molecule (1-methoxyethanol) leads to the formation of heptanal (B48729).

The key steps in the proposed A-1 hydrolytic degradation of this compound are:

Protonation: The ether oxygen of the methoxyethoxy group is protonated by a hydronium ion.

Carbocation Formation: The protonated group leaves as methanol (B129727), forming a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation.

Deprotonation: A proton is transferred to a water molecule, forming a hemiacetal.

Protonation of the Second Alkoxy Group: The oxygen of the methoxy (B1213986) group is protonated.

Formation of Aldehyde: The protonated methoxy group leaves as 1-methoxyethanol, and the hemiacetal collapses to form the final product, heptanal, and regenerates the acid catalyst.

The rate of this reaction is highly dependent on the pH of the surrounding medium, with faster degradation occurring under more acidic conditions. researchgate.net

Investigation of Oxidative and Photocatalytic Degradation Mechanisms

Oxidative Degradation: In the environment, the primary oxidant responsible for the degradation of organic compounds is the hydroxyl radical (•OH). researchgate.netresearchgate.net The reaction of hydroxyl radicals with this compound is expected to proceed via hydrogen abstraction. The potential sites for hydrogen abstraction include the C-H bonds of the heptyl chain, the methoxy group, and the ethoxy group. Abstraction of a hydrogen atom from the heptyl chain would lead to the formation of a carbon-centered radical, which can then react with molecular oxygen to form a peroxy radical. Subsequent reactions can lead to the formation of various oxygenated products, including alcohols, ketones, and aldehydes, and ultimately to mineralization to CO2 and H2O. researchgate.net Similarly, hydrogen abstraction from the carbon atoms adjacent to the ether oxygens would also lead to radical intermediates that can undergo further oxidation, potentially leading to cleavage of the C-O bonds and the formation of smaller oxygenated molecules. rsc.org

Photocatalytic Degradation: Heterogeneous photocatalysis, particularly using titanium dioxide (TiO2), is a well-established advanced oxidation process for the degradation of organic pollutants. researchgate.net Studies on the gas-phase photocatalytic oxidation of heptane (B126788) over UV-illuminated TiO2 have shown that it can be completely oxidized to carbon dioxide and water. nih.gov The proposed mechanism involves the generation of highly reactive hydroxyl radicals on the surface of the TiO2 catalyst upon UV irradiation. nih.gov These radicals then attack the heptane molecule, initiating a series of oxidation reactions. Intermediates detected during the photocatalytic oxidation of heptane include propanal, butanal, 3-heptanone, and 4-heptanone. nih.gov It is expected that this compound would also be susceptible to photocatalytic degradation via a similar mechanism, with the hydroxyl radicals attacking both the alkyl chain and the ether linkages, leading to a cascade of oxidation reactions and eventual mineralization.

Enzymatic Biotransformation Pathways and Metabolite Identification (in vitro, mechanistic focus)

Specific in vitro enzymatic biotransformation studies on this compound have not been reported. However, potential metabolic pathways can be extrapolated from the known metabolism of ethers and alkanes by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily of enzymes found in liver microsomes. mdpi.commdpi.com

The CYP enzymes are versatile monooxygenases that catalyze the oxidation of a wide variety of xenobiotics. researchgate.net For this compound, two primary sites of enzymatic attack are anticipated: the heptyl chain and the ether linkages.

Hydroxylation of the Heptyl Chain: CYP enzymes are known to hydroxylate aliphatic chains, typically at the terminal (ω) and sub-terminal (ω-1) positions. This would result in the formation of various heptanol (B41253) derivatives of the parent molecule.

O-dealkylation of the Ether Linkages: CYP-mediated O-dealkylation is a common metabolic pathway for ethers. In the case of this compound, this could involve the oxidative cleavage of either the methoxy or the ethoxy group. For instance, oxidative cleavage of the bond between the heptyl group and the ethoxy oxygen would yield heptanal and 1-methoxyethanol. Alternatively, cleavage of the methoxy group from the ethoxy moiety would result in the formation of a hemiacetal that would likely be unstable and further break down.

The initial metabolites, such as hydroxylated derivatives and aldehydes, can undergo further Phase II metabolism, where they are conjugated with endogenous molecules like glucuronic acid to increase their water solubility and facilitate their excretion. admescope.com

Table 7.3.1: Plausible In Vitro Enzymatic Biotransformation Reactions of this compound

| Reaction Type | Enzyme System (Plausible) | Potential Metabolites |

| Aliphatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives of this compound |

| O-Dealkylation | Cytochrome P450 (CYP) | Heptanal, 1-Methoxyethanol, Methanol |

This table is based on general metabolic pathways for similar chemical structures and not on direct experimental data for this compound.

Influence of Structural Features on Environmental Persistence and Reactivity

The environmental persistence and reactivity of this compound are directly influenced by its specific structural features: the acyclic acetal group, the methoxy substituent, and the long heptyl chain.

Acetal Group: The acetal functional group is the primary site of hydrolytic instability, especially under acidic conditions. masterorganicchemistry.com Acyclic acetals, such as this compound, are generally more susceptible to hydrolysis than cyclic acetals. researchgate.net This inherent reactivity towards hydrolysis is a key factor limiting its persistence in acidic aqueous environments.

Methoxy Group: The presence of the methoxy group can influence the rate of hydrolysis. Electron-donating groups, such as methoxy, attached to the acetal structure have been shown to increase the rate of acid-catalyzed hydrolysis by stabilizing the intermediate carbocation. nih.govbeilstein-journals.org This suggests that the methoxy group in this compound may enhance its hydrolytic degradation rate compared to a non-substituted analogue. researchgate.net

Table 7.4.1: Summary of the Influence of Structural Features on Degradation and Persistence

| Structural Feature | Influence on Reactivity | Influence on Persistence |

| Acyclic Acetal Group | Susceptible to acid-catalyzed hydrolysis. | Low persistence in acidic aqueous environments. |

| Methoxy Group | May accelerate the rate of hydrolytic degradation. | May decrease persistence in environments where hydrolysis is the primary degradation pathway. |

| Heptyl Chain | Provides sites for oxidative and enzymatic attack. | Increases lipophilicity, potentially leading to partitioning into compartments where degradation is slower, thus increasing overall persistence. |

Future Research Directions and Unexplored Avenues in 1 1 Methoxyethoxy Heptane Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of acetals is a well-established area of organic chemistry; however, the creation of chiral, non-cyclic acetals such as 1-(1-Methoxyethoxy)heptane with high stereocontrol remains a compelling challenge. Future research could productively focus on the development of catalytic asymmetric methods for the synthesis of enantiomerically pure forms of this compound.

One promising avenue lies in the adaptation of modern catalytic systems. For instance, the use of chiral Brønsted acids as catalysts for the reaction of a heptanal (B48729) precursor with methanol (B129727) and ethanol (B145695) could be explored to induce stereoselectivity. organic-chemistry.org The development of such methods would be a significant advance, as controlling the stereochemistry at the acetal (B89532) carbon in acyclic systems is notoriously difficult.

Furthermore, drawing inspiration from recent advances in catalysis, a rhenium-catalyzed transposition of specifically designed allylic alcohols could be investigated as a novel route to stereodefined 1,3-diol acetal structures, which could then be elaborated to this compound analogues. rsc.org This approach would offer a unique entry into stereochemically rich derivatives.

A table summarizing potential stereoselective synthetic approaches is presented below.

| Methodology | Potential Catalyst/Reagent | Anticipated Challenge | Potential Outcome |

| Asymmetric Brønsted Acid Catalysis | Chiral Phosphoric Acids | Achieving high enantioselectivity in an acyclic system. | Enantiomerically enriched this compound. |

| Chiral Lewis Acid Catalysis | Chiral Metal Complexes (e.g., with Ti, Sc, or Cu) | Catalyst turnover and substrate scope. | Diastereoselective formation from chiral precursors. |

| Enzyme-Catalyzed Acetalization | Lipases or Esterases in non-aqueous media | Identifying a suitable enzyme and optimizing reaction conditions. | "Green" and highly selective synthesis of one enantiomer. |

| Rhenium-Catalyzed Allylic Alcohol Transposition | Re₂O₇ | Multi-step synthesis requiring specific precursors. | Access to complex, stereodefined analogues. rsc.org |

Exploration of Underutilized Reactivity Profiles

The predominant role of acetals in synthetic chemistry is that of protecting groups for carbonyl compounds, owing to their stability in neutral to strongly basic conditions. study.comlibretexts.org While this is a critical function, the reactivity of the this compound moiety itself is an area ripe for exploration. Future studies could delve into reactions that go beyond simple deprotection.

One area of interest would be the selective activation of one of the C-O bonds within the acetal group. By employing specific Lewis acids, it might be possible to selectively cleave the methoxy (B1213986) or the ethoxy group, leading to the formation of oxocarbenium ions that can be trapped by various nucleophiles. This would transform the acetal from a passive protecting group into a reactive handle for further molecular elaboration.

Additionally, the reactivity of this compound could be compared with that of related N,O-acetals and S,S-acetals (dithioacetals). nih.govnih.govacs.org It is known that dithioacetals exhibit unique reactivity, serving as precursors for umpolung reactivity. nih.gov Investigating whether analogous reactivity can be unlocked for O,O-acetals like this compound under specific activation conditions could open up new synthetic pathways.

| Reaction Type | Proposed Reagents | Potential Product | Significance |

| Selective C-O Bond Cleavage | Tunable Lewis Acids (e.g., TiCl₄, SnCl₄) | Substituted ethers or other functionalized heptanes. | Unlocking the acetal as a reactive functional group. |

| Radical Reactions | Photoredox catalysis with radical precursors | C-C bond formation at the acetal carbon. | Novel methods for carbon backbone construction. |

| Umpolung Reactivity Analogue | Strong bases and trapping agents | Acyl anion equivalent chemistry. | Expanding the synthetic utility beyond protection. |

Advanced Applications in Emerging Chemical Technologies

While individual small-molecule acetals are not typically thought of as advanced materials, the functional group is a key component of important polymers. For example, polyoxymethylene (POM), also known as acetal plastic, is a high-strength engineering thermoplastic used in various industries. polymershapes.com This provides a clear precedent for exploring the potential of this compound as a monomer or a precursor to monomers for novel polymerization processes.

Future research could investigate the ring-opening polymerization of cyclic acetals derived from heptanal, or the condensation polymerization of precursors that would lead to polymers with repeating this compound units. The long heptyl chain would be expected to impart flexibility and hydrophobicity to the resulting polymer, potentially leading to materials with unique properties, such as elastomers or hydrophobic coatings.

Another emerging application for acetal chemistry is in the development of acid-responsive materials. The lability of the acetal linkage in acidic conditions can be harnessed for applications such as drug delivery systems, where a payload is released in the acidic environment of a tumor or within a specific cellular compartment. acs.org this compound could be incorporated as a functional group in larger molecules designed for such purposes, with the heptyl group providing a lipophilic domain to aid in membrane transport.

Interdisciplinary Research Integrating this compound

The future of chemical research is increasingly interdisciplinary. The unique combination of functional groups in this compound makes it an interesting candidate for collaborative research projects spanning chemistry, biology, and materials science.

In the field of chemical biology, the acetal moiety is fundamental to the structure of carbohydrates, where glycosidic bonds are essentially acetal linkages. wikipedia.org Investigating the interactions of this compound and its derivatives with biological systems, such as enzymes that process carbohydrates or cellular membranes, could yield interesting insights. The compound could serve as a simplified probe to study the non-polar interactions of long-chain alkyl groups in the context of an acetal functionality.

In materials science, the incorporation of this compound into self-assembling systems, such as liquid crystals or organogels, could be explored. The amphiphilic nature of the molecule, with its polar acetal headgroup and non-polar heptyl tail, suggests that it could exhibit interesting phase behavior.

The following table outlines potential interdisciplinary research areas.

| Field | Research Focus | Potential Impact |

| Medicinal Chemistry | Incorporation into acid-labile prodrugs. | Targeted drug delivery with reduced side effects. |

| Polymer Science | Development of novel polymers with tailored properties. | New materials for coatings, adhesives, or biomedical devices. |

| Chemical Biology | Use as a molecular probe for studying biological interactions. | Better understanding of enzyme-substrate interactions or membrane dynamics. |

| Supramolecular Chemistry | Investigation of self-assembly into liquid crystals or gels. | Creation of new "smart" materials with responsive properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.